Naphthalene-2-sulfonamide

Overview

Description

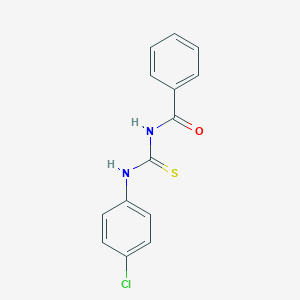

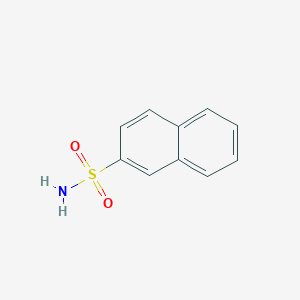

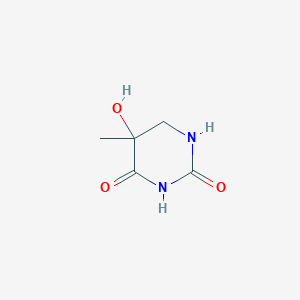

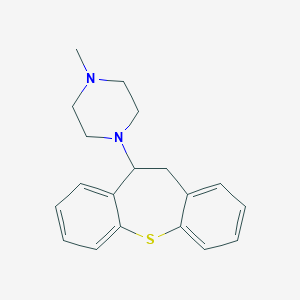

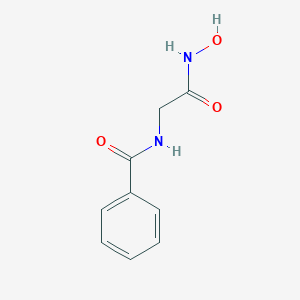

Naphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H9NO2S . It’s a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where one of the hydrogen atoms is replaced by a sulfonamide group .

Synthesis Analysis

The compound can be synthesized from Naphthalene-2-sulfonic acid . A review highlights the preparation of sodium sulfinates and their multifaceted synthetic applications, which could potentially be applied to the synthesis of Naphthalene-2-sulfonamide .

Molecular Structure Analysis

The molecular weight of Naphthalene-2-sulfonamide is 207.25 . The compound has a solid form and its melting point is between 215-219 °C .

Chemical Reactions Analysis

Naphthalene-2-sulfonic acid, a precursor to Naphthalene-2-sulfonamide, undergoes many reactions, some of which are or were of commercial interest . More specific reactions involving Naphthalene-2-sulfonamide were not found in the retrieved sources.

Physical And Chemical Properties Analysis

Naphthalene-2-sulfonamide is a solid compound with a melting point between 215-219 °C . Its molecular weight is 207.25 .

Scientific Research Applications

Synthesis of New Sulfonamides

Naphthalene-2-sulfonamide is used in the synthesis of new sulfonamide derivatives . These derivatives are characterized by FTIR, ESI-MS, and X-ray crystallography . They are found to have versatile applications in the medicinal field .

Inhibitor of Leishmania

Naphthalene-2-sulfonamide has been used in the development of drugs for the treatment of Leishmaniasis . Leishmaniasis is a parasitic infectious disease transmitted by sandfly bites . Current treatments primarily rely on chemotherapies . Naphthalene-2-sulfonamide and its derivatives have shown promising results in inhibiting Leishmania .

Anticancer Efficiencies

Naphthalene-2-sulfonamide derivatives selectively accumulate into B16F10 cells and exhibit high anticancer efficiencies . This makes them potential candidates for cancer treatment .

Enzyme Inhibitors

Naphthalene-2-sulfonamide derivatives have been found to display strong inhibition against hCAs II and hCAs IX isoforms . These isoforms are enzymes that play crucial roles in various biological processes .

Agriculture Applications

Apart from medicinal applications, sulfonamides, including Naphthalene-2-sulfonamide, are also widely applied in agriculture . They are used as enzyme inhibitors .

Synthesis of Esters

Naphthalene-2-sulfonamide is used in the synthesis of esters . These esters derived from sulfonamides have received considerable attention due to their potential use as cell proliferation inhibitors .

Safety And Hazards

Naphthalene-2-sulfonamide can cause serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish it .

Future Directions

Naphthalene sulfonamides have been subjected to a structure–activity relationship (SAR) study for inhibition of Leishmania . The new findings from this SAR study open new directions for advanced leishmaniasis treatment . Another study discusses the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, which could potentially be applied to Naphthalene-2-sulfonamide .

properties

IUPAC Name |

naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBLLSQMOMPTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283362 | |

| Record name | Naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2-sulfonamide | |

CAS RN |

1576-47-2 | |

| Record name | 2-Naphthalenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do Naphthalene-2-sulfonamide derivatives interact with the NPY Y5 receptor, and what are the downstream effects?

A1: Research on the human NPY Y5 receptor, known for its role in various physiological processes, utilized Naphthalene-2-sulfonamide derivatives as antagonists []. Specifically, the compound N-¿trans-[4-(2-naphthylmethylamino)-methyl]cyclohexylmethyl)naphthalene-2-sulfonamide was found to partially antagonize the inhibitory effect of pNPY on forskolin-stimulated cAMP synthesis in HEC-1B cells stably expressing the Y5 receptor []. This suggests that Naphthalene-2-sulfonamide derivatives can bind to the Y5 receptor and modulate its downstream signaling pathways, particularly those involving cAMP.

Q2: Have any studies explored the use of Naphthalene-2-sulfonamide derivatives in targeting specific enzymes?

A3: Yes, research indicates that Naphthalene-2-sulfonamide derivatives show promise as potential inhibitors of enzymes like human Factor Xa (FXa) and butyrylcholinesterase (BChE) [, , ]. These enzymes play critical roles in blood coagulation and cholinergic neurotransmission, respectively, making them relevant targets for developing therapeutics for related disorders.

Q3: How does the structure of Naphthalene-2-sulfonamide derivatives influence their activity and selectivity towards their targets?

A4: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Naphthalene-2-sulfonamide scaffold affect its biological activity [, , , , ]. For instance, varying the substituents on the naphthalene ring or the sulfonamide group can alter the molecule's binding affinity and selectivity for specific targets like the NPY Y5 receptor or enzymes like FXa [, ]. These modifications can influence factors like steric hindrance, electronic properties, and overall shape, ultimately impacting the molecule's pharmacological profile.

Q4: What analytical techniques are commonly employed to study Naphthalene-2-sulfonamide and its derivatives?

A5: Researchers use a combination of techniques to characterize and quantify Naphthalene-2-sulfonamide and its derivatives. X-ray crystallography has been instrumental in elucidating the crystal structures of these compounds, providing insights into their three-dimensional conformations and interactions with target molecules [, , , ]. Furthermore, spectroscopic methods like fluorescence spectroscopy are employed to investigate their photophysical properties and potential applications as fluorescent probes or sensors [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)